molecular formula C19H18N2O B3946812 3-ethyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone

3-ethyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone

Cat. No. B3946812
M. Wt: 290.4 g/mol
InChI Key: ZWVKJFXMRQASEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone, also known as EMVQ, is a synthetic compound that belongs to the quinazolinone family. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-ethyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone is not fully understood, but several studies have suggested that it acts by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest. Additionally, it has been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-ethyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone is its potent cytotoxic activity against cancer cells, making it a promising candidate for further development as an anticancer agent. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its biochemical and physiological effects. Additionally, its low toxicity in normal cells makes it a promising candidate for further development.

Future Directions

Several future directions for the study of 3-ethyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone include further elucidation of its mechanism of action, optimization of its chemical structure for increased potency and selectivity, and evaluation of its efficacy in animal models. Additionally, further studies are needed to evaluate its potential applications in other areas of medicine, such as infectious diseases and neurodegenerative disorders.

Scientific Research Applications

3-ethyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone has been studied for its potential applications in the field of medicinal chemistry, particularly as an anticancer agent. Several studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to induce apoptosis, inhibit angiogenesis, and block cell cycle progression.

properties

IUPAC Name

3-ethyl-2-[2-(2-methylphenyl)ethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-3-21-18(13-12-15-9-5-4-8-14(15)2)20-17-11-7-6-10-16(17)19(21)22/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVKJFXMRQASEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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